molecular formula C25H29ClN4O B12293732 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol

Cat. No.: B12293732
M. Wt: 437.0 g/mol
InChI Key: HUISIBUPOWPCGG-UHFFFAOYSA-N
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Description

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in the treatment of malaria and other parasitic diseases. The presence of the quinoline moiety is crucial for its biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29ClN4O

Molecular Weight

437.0 g/mol

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(dipyrrolidin-1-ylmethyl)-6-methylphenol

InChI

InChI=1S/C25H29ClN4O/c1-17-14-19(28-22-8-9-27-23-15-18(26)6-7-20(22)23)16-21(24(17)31)25(29-10-2-3-11-29)30-12-4-5-13-30/h6-9,14-16,25,31H,2-5,10-13H2,1H3,(H,27,28)

InChI Key

HUISIBUPOWPCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(N2CCCC2)N3CCCC3)NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol typically involves the condensation of 7-chloro-4-quinoline with appropriate amines under controlled conditions. One common method involves the use of a ruthenium-based catalyst to facilitate the reaction . The reaction is carried out in the presence of a solvent such as methanol, and the mixture is heated under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol involves the inhibition of hemozoin formation in the malaria parasite. The compound binds to ferriprotoporphyrin IX (Fe(III)PPIX), preventing its conversion to β-hematin (hemozoin), which is essential for the parasite’s survival . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol is unique due to its enhanced activity against chloroquine-resistant strains of Plasmodium falciparum. Its structural modifications provide improved efficacy and reduced resistance compared to other quinoline-based antimalarials .

This detailed article provides a comprehensive overview of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol , also known by its CAS number 5201-88-7 , is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C25H29ClN4OC_{25}H_{29}ClN_{4}O. It features a quinoline moiety, which is often associated with various pharmacological effects, particularly in antimalarial and antimicrobial agents.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chloro group and the pyrrolidine moieties enhances the compound's ability to interact with biological membranes and disrupt cellular functions.

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with nucleic acid synthesis or disrupting cell wall integrity. Studies have shown that similar compounds can act on DNA gyrase, an essential enzyme in bacterial replication.

Antiparasitic Activity

Quinoline derivatives are well-known for their antiparasitic effects, particularly against malaria-causing Plasmodium species. The specific activity of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol against these parasites remains to be fully elucidated but is hypothesized based on structural similarities to established antimalarial drugs.

Toxicological Profile

Toxicological assessments reveal that xylenols can exhibit varying degrees of toxicity depending on their structure and dosage. For instance:

CompoundNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Observed Effects
2,6-Xylenol100400Salivation, ataxia, hematological changes
2,4-Xylenol50250Lethargy, decreased red blood cells

The above table highlights findings from studies assessing the toxicity of xylenols which may be relevant for understanding the safety profile of the target compound .

Case Studies and Research Findings

A notable study on related compounds demonstrated that derivatives with similar structures showed promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Study on Anticancer Activity : A derivative similar to 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol was tested against human cancer cell lines and exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

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